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molecular formula C7H6FNO2 B1294961 2-Fluoro-5-nitrotoluene CAS No. 455-88-9

2-Fluoro-5-nitrotoluene

Cat. No. B1294961
M. Wt: 155.13 g/mol
InChI Key: XUCYJGMIICONES-UHFFFAOYSA-N
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Patent
US04801717

Procedure details

30 g of 2-fluoro-toluene were added at -15° C. over two hours to 33 ml of nitric acid and the mixture was stirred at -15° C. for one hour and was then allowed to rise to 20° C. The reaction mixture was poured into ice and was extracted with ether. The organic phase was washed with water, dried and evaporated to dryness. The residue was rectified to obtain 34.4 g of 2-fluoro-5-nitro-toluene with a boiling point of 100°-101° C. at 10 to 11 mm Hg.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[N+:9]([O-])([OH:11])=[O:10]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[CH3:8]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at -15° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 20° C
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 34.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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